(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group during various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 4-ethylbenzyl bromide under basic conditions to form the desired propanoic acid derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include protected amino acids, ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the 4-ethyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the 4-ethyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
(2S)-3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBFXLHABOKHF-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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